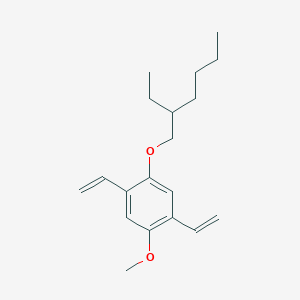
1,4-Divinyl-2-(2-ethylhexyloxy)-5-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Divinyl-2-(2-ethylhexyloxy)-5-methoxybenzene: is an organic compound that belongs to the class of phenylenevinylene derivatives. These compounds are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications. The presence of vinyl groups and alkoxy substituents enhances the compound’s solubility and processability, which is crucial for its use in optoelectronic devices.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Divinyl-2-(2-ethylhexyloxy)-5-methoxybenzene can be synthesized through a series of organic reactions. One common method involves the Heck coupling reaction, where a halogenated benzene derivative reacts with an alkene in the presence of a palladium catalyst. The reaction conditions typically include a base such as triethylamine and a solvent like N,N-dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Heck coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common practices to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Divinyl-2-(2-ethylhexyloxy)-5-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: H2, palladium catalyst
Substitution: NaH, alkyl halides
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated derivatives
Substitution: Substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,4-Divinyl-2-(2-ethylhexyloxy)-5-methoxybenzene is used in the synthesis of conjugated polymers and copolymers, which are essential in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique electronic properties make it a valuable building block for designing materials with tailored optoelectronic characteristics .
Biology and Medicine: While the primary applications of this compound are in materials science, its derivatives may be explored for potential biological activities, such as antimicrobial or anticancer properties. more research is needed to fully understand its biological applications .
Industry: In the industrial sector, this compound is used in the production of advanced materials for electronic devices, including flexible displays, sensors, and transistors. Its solubility and processability make it suitable for large-scale manufacturing processes .
Wirkmechanismus
The mechanism of action of 1,4-Divinyl-2-(2-ethylhexyloxy)-5-methoxybenzene in optoelectronic applications involves its ability to participate in intramolecular charge transfer (ICT) processes. The vinyl groups and alkoxy substituents facilitate the movement of electrons within the molecule, enhancing its electronic properties. The compound acts as an electron donor or acceptor, depending on the specific application, and interacts with other materials to form efficient charge-transfer complexes .
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene (MEHPPV)
- 1,4-Divinyl-2-methoxyl-5-octyloxybenzene
- 2,7-Divinyl-9,9-dioctylfluorene
Comparison: 1,4-Divinyl-2-(2-ethylhexyloxy)-5-methoxybenzene stands out due to its unique combination of vinyl groups and alkoxy substituents, which provide enhanced solubility and processability compared to similar compounds. Its electronic properties are comparable to those of MEHPPV, but the presence of the ethylhexyloxy group offers improved stability and performance in optoelectronic applications .
Eigenschaften
CAS-Nummer |
146758-16-9 |
|---|---|
Molekularformel |
C19H28O2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
1,4-bis(ethenyl)-2-(2-ethylhexoxy)-5-methoxybenzene |
InChI |
InChI=1S/C19H28O2/c1-6-10-11-15(7-2)14-21-19-13-16(8-3)18(20-5)12-17(19)9-4/h8-9,12-13,15H,3-4,6-7,10-11,14H2,1-2,5H3 |
InChI-Schlüssel |
GSJWJBXUNZYUGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC1=CC(=C(C=C1C=C)OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[(Benzamidooxy)carbonothioyl] benzenecarbothioate](/img/structure/B12551570.png)
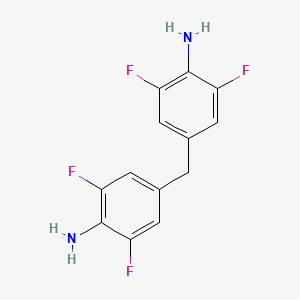
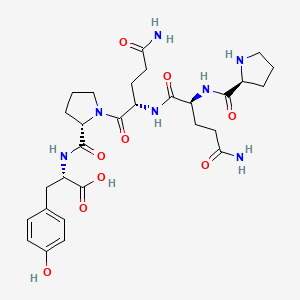

![1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene](/img/structure/B12551597.png)
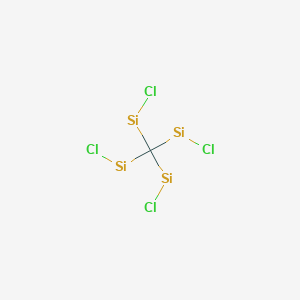
![Magnesium, chloro[6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]hexyl]-](/img/structure/B12551608.png)
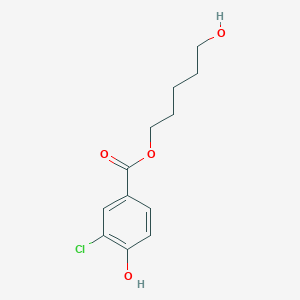
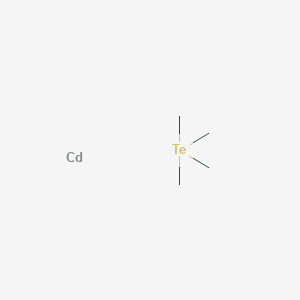
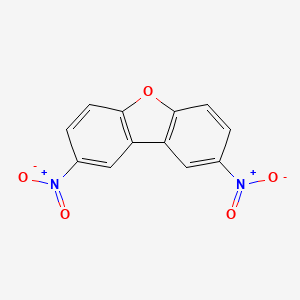
![3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12551629.png)
methanone](/img/structure/B12551631.png)

![2,6-Bis[2-(2H-1,3-benzodioxol-5-yl)ethenyl]pyrazine](/img/structure/B12551652.png)
